molecular formula C21H20BrN2P B13155482 (4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide CAS No. 32251-61-9

(4,5-Dihydro-1H-pyrazol-3-yl)(triphenyl)phosphanium bromide

Cat. No.: B13155482
CAS No.: 32251-61-9
M. Wt: 411.3 g/mol
InChI Key: KFAVAGSJNZJMEZ-UHFFFAOYSA-M
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Description

(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE is a chemical compound with the molecular formula C21H20BrN2P It is a bromide salt of a triphenylphosphonium derivative, which contains a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE typically involves the reaction of triphenylphosphine with a pyrazole derivative in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of brominating agents.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new pyrazole derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It may have applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but lacks the triphenylphosphonium group.

    Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different substituents on the pyrazole ring.

Uniqueness

(4,5-DIHYDRO-1H-PYRAZOL-3-YL)TRIPHENYLPHOSPHONIUMBROMIDE is unique due to the combination of the pyrazole ring and the triphenylphosphonium group. This combination imparts unique chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

CAS No.

32251-61-9

Molecular Formula

C21H20BrN2P

Molecular Weight

411.3 g/mol

IUPAC Name

4,5-dihydro-1H-pyrazol-3-yl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C21H20N2P.BrH/c1-4-10-18(11-5-1)24(21-16-17-22-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,22H,16-17H2;1H/q+1;/p-1

InChI Key

KFAVAGSJNZJMEZ-UHFFFAOYSA-M

Canonical SMILES

C1CNN=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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